(E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
(E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H22N2O5S and its molecular weight is 426.49. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antioxidant Activities
Research indicates that derivatives of the compound, such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates, exhibit significant antimicrobial and antioxidant activities. These compounds have shown profound efficacy in in vitro screenings, suggesting their potential as novel agents for treating microbial infections and oxidative stress-related conditions (Raghavendra et al., 2016).
Synthesis and Characterization
The synthesis and characterization of related compounds have been extensively studied. For example, a novel azo-Schiff base incorporating a similar structural motif was synthesized and characterized through various analytical techniques, confirming its complex geometric structure and potential for further chemical exploration (Menati et al., 2020). Another study focused on the synthesis of ethyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, demonstrating the versatility of these compounds in organic synthesis and potential pharmacological applications (Pin, 2014).
Anticancer Potential
Further research into novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives has shown potent anticancer activities. These compounds, through various synthetic strategies, have been tested against multiple cancer cell lines, showing promising results that underline their potential as anticancer agents. The structure-activity relationship (SAR) studies suggest that modifications in their chemical structure could enhance their anticancer efficacy (Sroor et al., 2020).
Heterocyclic Synthesis
The compound's derivatives have also been employed in the synthesis of a wide range of heterocyclic compounds, showcasing their utility in the development of novel pharmaceuticals. For instance, the synthesis of pyrazoles, pyridazines, pyrimidines, and their fused derivatives using ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate as a precursor, indicates the compound's versatility in contributing to diverse chemical reactions with significant pharmacological potential (Mohareb et al., 2000).
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-3-29-22(27)19-15-6-4-5-7-18(15)30-21(19)24-20(26)14(12-23)10-13-8-9-16(25)17(11-13)28-2/h8-11,25H,3-7H2,1-2H3,(H,24,26)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRXVTPOTKBCIF-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC(=C(C=C3)O)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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